4,7-Bis[4-(2-ethylhexyl)-5-bromo-2-thienyl]-2,1,3-benzothiadiazole
Description
4,7-Bis[4-(2-ethylhexyl)-5-bromo-2-thienyl]-2,1,3-benzothiadiazole (abbreviated here as EBT-BTD) is a conjugated organic semiconductor characterized by a benzothiadiazole (BTD) core flanked by two 5-bromo-4-(2-ethylhexyl)thienyl groups at the 4,7-positions. This molecule is part of the broader family of BTD-based materials, which are widely used in organic photovoltaics (OPVs), light-emitting diodes (LEDs), and sensors due to their strong electron-withdrawing properties, tunable band gaps, and efficient charge transport . The presence of bromine atoms facilitates cross-coupling reactions (e.g., Suzuki or Stille couplings) for polymerization or oligomerization, while the 2-ethylhexyl side chains enhance solubility and processability in organic solvents .
Properties
IUPAC Name |
4,7-bis[5-bromo-4-(2-ethylhexyl)thiophen-2-yl]-2,1,3-benzothiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38Br2N2S3/c1-5-9-11-19(7-3)15-21-17-25(35-29(21)31)23-13-14-24(28-27(23)33-37-34-28)26-18-22(30(32)36-26)16-20(8-4)12-10-6-2/h13-14,17-20H,5-12,15-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSCITSZSVFGHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC1=C(SC(=C1)C2=CC=C(C3=NSN=C23)C4=CC(=C(S4)Br)CC(CC)CCCC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38Br2N2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
682.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 4,7-Bis[4-(2-ethylhexyl)-5-bromo-2-thienyl]-2,1,3-benzothiadiazole generally involves a multi-step process. A common synthetic route includes the bromination of 4,7-di(2-thienyl)-2,1,3-benzothiadiazole followed by alkylation with 2-ethylhexyl bromide. The bromination reaction typically employs N-bromosuccinimide (NBS) in the presence of a catalyst under controlled temperature conditions. Subsequently, the alkylation reaction is carried out in the presence of a strong base, such as sodium hydride, in an anhydrous solvent.
Industrial Production Methods: : Industrial production methods for such specialized compounds may involve scalable reactions under optimized conditions to ensure high yield and purity. Methods include continuous flow reactors and large-scale batch reactors, using robust catalysts and high-throughput purification techniques like recrystallization and column chromatography.
Chemical Reactions Analysis
Types of Reactions: : 4,7-Bis[4-(2-ethylhexyl)-5-bromo-2-thienyl]-2,1,3-benzothiadiazole can undergo a variety of chemical reactions, including:
Substitution Reactions: : The bromo groups can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: : The thienyl and benzothiadiazole moieties can participate in redox reactions.
Coupling Reactions: : Suzuki and Stille coupling reactions are common for further functionalization.
Common Reagents and Conditions: : Reagents include palladium catalysts for coupling reactions, strong bases like potassium tert-butoxide for deprotonation, and oxidizing agents such as hydrogen peroxide for oxidation reactions. Reactions are typically conducted under inert atmosphere conditions to prevent unwanted side reactions.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with thiols results in thioether derivatives, whereas coupling reactions can lead to extended conjugated systems.
Scientific Research Applications
Chemistry: : In synthetic organic chemistry, 4,7-Bis[4-(2-ethylhexyl)-5-bromo-2-thienyl]-2,1,3-benzothiadiazole is used as a building block for creating novel organic materials with desired electronic properties.
Biology: : The compound is being explored for use in biological imaging and as a fluorescent probe due to its photophysical properties.
Medicine: : Research is ongoing into its potential as a pharmaceutical intermediate for developing new drugs, particularly those targeting specific molecular pathways.
Industry: : In industry, it is utilized for manufacturing organic semiconductors and electronic devices, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 4,7-Bis[4-(2-ethylhexyl)-5-bromo-2-thienyl]-2,1,3-benzothiadiazole typically involves interaction with specific molecular targets, such as proteins or nucleic acids, through π-π stacking and hydrophobic interactions. These interactions facilitate the compound’s incorporation into electronic devices or its function as a probe in biological systems. In organic electronics, its electron-accepting properties and ability to form stable π-conjugated systems are crucial for its performance.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
EBT-BTD belongs to a class of BTD derivatives with thienyl substituents. Key structural analogs include:
Key Observations :
- Substituent Position : Alkyl chains (e.g., 2-ethylhexyl, dodecyl) at the 4-position of the thienyl group improve solubility without significantly disrupting conjugation, whereas bulky substituents at the 3-position (e.g., in 4,7-bis(3-octyl-2-thienyl)-BTD) increase steric hindrance, raising the band gap .
- Halogen Effects: Bromine at the 5-position of thienyl groups enables post-synthetic modifications (e.g., polymerization) and enhances electron deficiency, lowering the LUMO level compared to non-halogenated analogs .
- Fluorination : The addition of fluorine at the BTD core (e.g., in 5-fluoro-BTD derivatives) further lowers the LUMO energy, improving charge transport in OPVs .
Electronic and Optical Properties
- Absorption Spectra : EBT-BTD exhibits broad absorption in the visible to near-infrared (NIR) range (λmax ≈ 500–650 nm), typical of BTD-thienyl systems. Its absorption profile is redshifted compared to unsubstituted 4,7-bis(2-thienyl)-BTD (λmax ≈ 450 nm) due to extended conjugation from alkyl side chains .
- Band Gap : The optical band gap of EBT-BTD (~1.8–1.9 eV) is intermediate between fluorinated derivatives (~1.5 eV) and sterically hindered analogs (e.g., 4,7-bis(3-octyl-2-thienyl)-BTD, ~2.01 eV) .
- Electrochemical Properties: Cyclic voltammetry (CV) studies of similar compounds reveal that EBT-BTD’s HOMO/LUMO levels (≈−5.3/−3.5 eV) align well with common donors (e.g., P3HT) and acceptors (e.g., PCBM), facilitating efficient charge separation in bulk-heterojunction solar cells .
Biological Activity
4,7-Bis[4-(2-ethylhexyl)-5-bromo-2-thienyl]-2,1,3-benzothiadiazole (referred to as BEBT ) is a synthetic organic compound belonging to the benzothiadiazole family. Its structure incorporates thienyl and bromo substituents, which contribute to its unique biological activities. This article reviews the biological properties of BEBT, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Chemical Formula : C₁₄H₁₆Br₂N₂S₃
- Molecular Weight : 458.204 g/mol
- CAS Number : 288071-87-4
- Melting Point : 247°C
BEBT exhibits several biological activities attributed to its ability to interact with various cellular targets:
- Antioxidant Activity : BEBT has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .
- Anticancer Properties : Research indicates that BEBT may inhibit the proliferation of cancer cells through apoptosis induction. In vitro studies have demonstrated its effectiveness against various cancer cell lines, suggesting a possible role in cancer therapy .
- Anti-inflammatory Effects : BEBT has been noted for its anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antioxidant | Scavenges free radicals; reduces oxidative stress | |
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces markers of inflammation |
Case Study 1: Anticancer Activity
A study conducted on human breast cancer cell lines demonstrated that BEBT significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways leading to apoptosis. The IC50 value was determined to be approximately 15 µM, indicating a potent effect against these cancer cells .
Case Study 2: Antioxidant Properties
In a cellular model of oxidative stress induced by hydrogen peroxide, treatment with BEBT resulted in a marked decrease in lipid peroxidation levels compared to untreated controls. This suggests that BEBT effectively mitigates oxidative damage .
Case Study 3: Anti-inflammatory Effects
In vivo studies using murine models of inflammation showed that BEBT administration led to a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings support its potential use in managing inflammatory diseases .
Q & A
Q. What are the standard synthetic routes for 4,7-bis(5-bromo-2-thienyl)-2,1,3-benzothiadiazole, and how can reaction conditions be optimized?
The compound is typically synthesized via Stille or Suzuki cross-coupling reactions. For example, 4,7-dibromo-2,1,3-benzothiadiazole reacts with tributyl(2-thienyl)stannane in the presence of a Pd catalyst (e.g., PdCl₂(PPh₃)₂) under nitrogen at 70°C for 12 hours, yielding ~88% after recrystallization in DMF . Optimization includes controlling stoichiometry (1:2 molar ratio of dibromo precursor to stannane), solvent purity (anhydrous THF), and catalyst loading (0.5–1 mol%). Post-reaction purification via column chromatography (CHCl₃) or recrystallization ensures high purity (>95% by HPLC) .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
Key methods include:
- ¹H NMR : Peaks at δ 7.81 (dd, J=4 Hz, thienyl protons) and 7.78 ppm (s, benzothiadiazole protons) confirm regioselectivity .
- HPLC : Purity >95% (area%) with retention time matching reference standards .
- Melting Point : 245–249°C (sharp range indicates crystallinity) .
- Elemental Analysis : Total nitrogen content ≥95% validates stoichiometry .
Q. How does solubility impact experimental design in device fabrication?
The compound is sparingly soluble in polar solvents (e.g., water, ethanol) but dissolves in chloroform, toluene, or DMF. For thin-film applications (e.g., organic photovoltaics), solubility in chlorinated solvents (e.g., CHCl₃) enables spin-coating at concentrations of 10–20 mg/mL. Additives like 1,8-diiodooctane (1–3 vol%) improve film morphology by reducing phase separation .
Advanced Research Questions
Q. What role does this benzothiadiazole derivative play in organic photovoltaic (OPV) devices, and how is its performance quantified?
As an electron-deficient unit in donor-acceptor polymers (e.g., PCPDTBT), it enhances charge transport by lowering the LUMO (-3.4 eV), facilitating electron injection into acceptors like PC₇₀BM. Device metrics include:
- PCE (Power Conversion Efficiency) : 5–7% under AM 1.5G illumination.
- Jsc (Short-Circuit Current) : 12–15 mA/cm², linked to broad absorption (300–800 nm).
- Hole Mobility : 10⁻⁴–10⁻³ cm²/V·s, measured via space-charge-limited current (SCLC) .
Q. How do structural modifications (e.g., fluorination or alkyl chain variation) affect optoelectronic properties?
- Fluorination : Introducing F atoms at the 5,6-positions of the benzothiadiazole core increases electron affinity (LUMO ↓ by 0.2 eV) and reduces recombination losses, boosting Voc by ~0.1 V .
- Alkyl Chain Length : Longer chains (e.g., 2-ethylhexyl vs. octyl) improve solubility but may reduce crystallinity, necessitating trade-offs in charge transport .
Q. What strategies resolve contradictions in reported synthesis yields (e.g., 61% vs. 88%)?
Discrepancies arise from:
- Catalyst Activity : Freshly prepared PdCl₂(PPh₃)₂ vs. aged catalysts.
- Purification Methods : Column chromatography (61% yield) vs. recrystallization (88% yield) .
- Reaction Monitoring : Use TLC or in-situ NMR to track intermediate formation and adjust reaction times.
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
